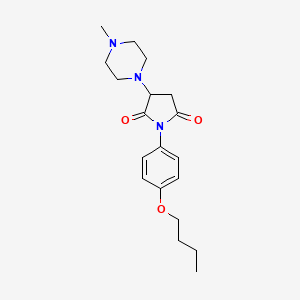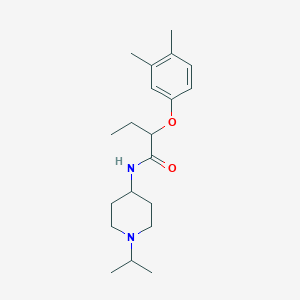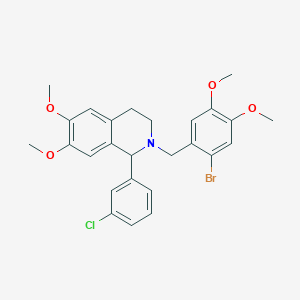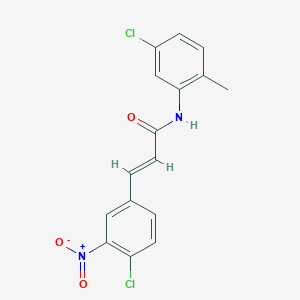
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a specialized chemical entity, likely of interest for its unique structural features and potential applications in chemical synthesis and materials science. While there is no direct research available on this exact compound, studies on structurally related compounds suggest a broad interest in their synthesis, molecular structure, chemical reactions, and properties for various applications, including pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Research on related compounds indicates a multi-step synthetic approach involving the formation of pyrrolidinyl and phenylimidothiocarbamate moieties. Techniques such as palladium-catalyzed cross-coupling reactions (Suzuki coupling) and condensation reactions might be relevant for the synthesis of similar structures. The detailed synthesis of related compounds involves strategic functionalization and coupling of bromophenyl and pyrrolidine units, followed by the incorporation of the imidothiocarbamate group.
Molecular Structure Analysis
The molecular structure of related compounds often features conjugated systems, heterocyclic rings, and substituents that influence electronic properties and reactivity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly employed to elucidate structural details, including bond lengths, angles, and conformations. For example, compounds with bromophenyl and pyrrolidine units have been shown to exhibit specific conformational preferences and intermolecular interactions, influencing their chemical behavior and properties.
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of bromophenyl and pyrrolidine groups, enabling participation in various organic reactions, including nucleophilic substitutions and cycloadditions. Their chemical properties are shaped by the functional groups present, with imidothiocarbamate moieties potentially imparting unique reactivity patterns due to their nucleophilic and electrophilic sites.
Physical Properties Analysis
Compounds containing bromophenyl, pyrrolidine, and imidothiocarbamate groups typically exhibit distinct physical properties, such as melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for their handling, storage, and application in synthetic processes.
Chemical Properties Analysis
The chemical behavior of these compounds is significantly influenced by their molecular structure. Factors such as electronic distribution, steric hindrance, and the presence of electron-withdrawing or donating groups affect their reactivity, acidity/basicity, and participation in chemical reactions.
References:
- For an in-depth look into the kinetics and mechanisms of related reactions, see the work by Castro, E., Cubillos, M., & Santos, J. G. (2004) in The Journal of Organic Chemistry (Castro et al., 2004).
- For synthesis and characterization of related polymers, refer to the study by Türkarslan, Ö., Ak, M., Tanyeli, C., Akhmedov, I. M., & Toppare, L. (2007) in Journal of Polymer Science Part A (Türkarslan et al., 2007).
Propiedades
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-6-8-13(9-7-11)21-15(22)10-14(16(21)23)24-17(19)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREODRWFXYUFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)

![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)

![4-(3-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B5144363.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5144379.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)